Pamoic acid disodium salt

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

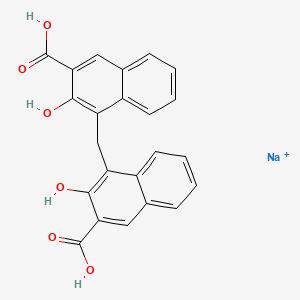

帕莫酸二钠盐,也称为4,4'-亚甲基双(3-羟基-2-萘甲酸)二钠盐,是帕莫酸的衍生物。帕莫酸是一种2-萘甲酸衍生物,通常被称为依邦酸。 二钠盐形式在药理学中常用作抗衡离子,以增强药物化合物的溶解速率 .

准备方法

合成路线和反应条件: 帕莫酸二钠盐可以通过使帕莫酸与氢氧化钠反应来合成。一般反应包括将帕莫酸溶解在合适的溶剂中,然后加入氢氧化钠形成二钠盐。该反应可以表示如下:[ \text{帕莫酸} + 2 \text{NaOH} \rightarrow \text{帕莫酸二钠盐} + 2 \text{H}2\text{O} ]

工业生产方法: 在工业环境中,帕莫酸二钠盐的生产涉及大规模反应,其中帕莫酸在受控条件下与氢氧化钠反应。 然后通过结晶或其他分离技术对产物进行纯化,以获得所需的纯度 {_svg_2}.

反应类型:

氧化: 帕莫酸二钠盐可以发生氧化反应,尽管文献中通常没有详细说明此类反应的具体条件和试剂。

还原: 涉及帕莫酸二钠盐的还原反应也没有得到广泛的记录。

取代: 该化合物可以参与取代反应,特别是涉及萘环上的羟基。

常用试剂和条件:

氧化: 可以使用常见的氧化剂,例如高锰酸钾或过氧化氢。

还原: 可以使用像硼氢化钠这样的还原剂。

取代: 可以将烷基卤化物或酰氯等试剂用于取代反应。

主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,取代反应可能生成帕莫酸二钠盐的烷基化或酰基化衍生物 .

科学研究应用

Chemical Properties and Structure

Pamoic acid disodium salt has the molecular formula C23H14Na2O6 and a molecular weight of approximately 432.33 g/mol. It is typically available as a pale yellow powder and is soluble in water. The compound's structure features two naphthalene rings connected by a methylene bridge, which contributes to its biological activity.

Pharmaceutical Applications

- GPR35 Agonist : this compound acts as an agonist for the GPR35 receptor, which is involved in various physiological processes. Studies have shown that it can induce GPR35 internalization and activate ERK1/2 signaling pathways with EC50 values of 22 nM and 65 nM, respectively .

- Drug Formulation : The compound has been explored for use in combination with other drugs such as donepezil and rivastigmine to enhance therapeutic efficacy in treating Alzheimer's disease. Its ability to form pamoate salts can improve the solubility and bioavailability of these medications .

- Antioxidant Properties : Research indicates that this compound exhibits antioxidant activity, making it a potential candidate for formulations aimed at reducing oxidative stress-related damage in cells .

Biochemical Applications

- Reagents in Biochemical Assays : this compound is utilized as a reagent in various biochemical assays due to its ability to interact with proteins and enzymes. It has been employed in studies assessing enzyme kinetics and protein-ligand interactions.

- Chelating Agent : The compound's chelating properties allow it to bind metal ions, which can be beneficial in biochemical applications where metal ion concentration needs to be controlled or measured .

Industrial Applications

- Water Treatment : this compound can be employed in water treatment processes to remove heavy metals through chelation, thus enhancing water quality.

- Cosmetic Formulations : Due to its antioxidant properties, it is being investigated for use in cosmetic products aimed at skin protection against environmental stressors .

Data Table of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Pharmaceuticals | GPR35 agonist | Activates ERK1/2 signaling pathways |

| Drug formulation (donepezil, rivastigmine) | Enhances solubility and bioavailability | |

| Biochemistry | Reagent in biochemical assays | Useful for enzyme kinetics studies |

| Chelating agent | Binds metal ions for measurement/control | |

| Industrial | Water treatment | Removes heavy metals |

| Cosmetic formulations | Provides antioxidant benefits |

Case Studies

- GPR35 Activation Study : A study published by Tocris Bioscience demonstrated that this compound effectively activates GPR35, leading to significant downstream signaling effects that could be harnessed for therapeutic purposes .

- Drug Combination Research : In a patent application (US20190274955A1), researchers explored the use of pamoate salts with donepezil and rivastigmine, revealing improved pharmacokinetic profiles which suggest enhanced therapeutic outcomes for Alzheimer's patients .

- Environmental Impact Assessment : Research into the use of this compound in water treatment highlighted its effectiveness in binding heavy metals, thus reducing toxicity levels in treated water sources.

作用机制

帕莫酸二钠盐主要通过与G蛋白偶联受体GPR35相互作用发挥作用。结合GPR35后,它激活细胞外信号调节激酶(ERK)并募集β-arrestin2,导致各种下游信号事件。 这种激活导致抗伤害性(止痛)作用和其他细胞反应 .

类似化合物:

- 环胍乙啶帕莫酸

- 羟嗪帕莫酸

- 丙咪嗪帕莫酸

- 奥氮平帕莫酸水合物

- 奥硝唑帕莫酸

- 吡喹酮帕莫酸

- 吡维纽姆帕莫酸

比较: 帕莫酸二钠盐因其在药物制剂中既是抗衡离子又是GPR35激动剂的双重作用而独一无二。 虽然其他帕莫酸盐主要用于增强药物的溶解度和稳定性,但帕莫酸二钠盐激活GPR35和诱导特定细胞反应的能力使其与众不同 .

相似化合物的比较

- Cycloguanil pamoate

- Hydroxyzine pamoate

- Imipramine pamoate

- Olanzapine pamoate hydrate

- Oxantel pamoate

- Pyrantel pamoate

- Pyrvinium pamoate

Comparison: Pamoic acid disodium salt is unique due to its dual role as both a counterion in drug formulations and an agonist for GPR35. While other pamoates are primarily used to enhance the solubility and stability of drugs, this compound’s ability to activate GPR35 and induce specific cellular responses sets it apart .

生物活性

Pamoic acid disodium salt (CAS 6640-22-8) is a compound that has garnered attention for its biological activity, particularly as a potent agonist of the G protein-coupled receptor GPR35. This article delves into its mechanisms, effects, and potential therapeutic applications, supported by research findings and case studies.

- Chemical Name : 4,4'-Methylenebis(3-hydroxy-2-naphthalenecarboxylic acid) disodium salt

- Molecular Formula : C23H14Na2O6

- Molecular Weight : 432.333 g/mol

- EC50 Values :

- GPR35: 79 nM

- ERK1/2: 22 nM (activation)

- β-arrestin2 recruitment: 65 nM

This compound acts primarily through the activation of GPR35, a receptor implicated in various physiological processes. The activation leads to:

- Internalization of GPR35 : Induces the movement of GPR35 from the plasma membrane into the cell, a crucial step for receptor signaling.

- Activation of ERK1/2 Pathway : This pathway is vital for mediating cellular responses to growth factors and hormones.

- Recruitment of β-arrestin2 : This protein plays a significant role in receptor desensitization and internalization.

The compound has shown notable antinociceptive effects in animal models, particularly in visceral pain scenarios. In studies, pamoic acid exhibited dose-dependent pain relief, with an effective dose (ED50) of approximately 40.5 mg/kg in male Swiss-Webster mice .

Antinociceptive Effects

Research indicates that this compound can significantly reduce pain perception. In a study involving visceral pain models:

- Dosage : Administered at doses ranging from 25 to 100 mg/kg.

- Results : At higher doses (100 mg/kg), complete antinociception was achieved, demonstrating its potential as a pain management agent .

Immune Modulation

GPR35 is expressed in various immune cells, including monocytes and dendritic cells. Activation of this receptor by pamoic acid may offer therapeutic avenues for inflammatory conditions and cancer therapy:

- Inflammation : Targeting GPR35 could modulate immune responses, providing a potential strategy for treating inflammatory diseases.

- Cancer : The ability to influence immune cell activity suggests that pamoic acid might play a role in cancer immunotherapy .

Case Studies and Research Findings

Several studies have explored the pharmacological profile of this compound:

- Study on Pain Relief :

- Pharmacokinetics and Toxicology :

- GPR35 Activation :

Summary Table of Biological Activities

| Biological Activity | Observations |

|---|---|

| GPR35 Agonism | EC50 = 79 nM |

| ERK1/2 Activation | EC50 = 22 nM |

| β-arrestin2 Recruitment | EC50 = 65 nM |

| Antinociceptive Effect | ED50 = 40.5 mg/kg in visceral pain models |

| Immune Modulation | Potential therapeutic implications in inflammation and cancer |

属性

CAS 编号 |

6640-22-8 |

|---|---|

分子式 |

C23H16NaO6 |

分子量 |

411.4 g/mol |

IUPAC 名称 |

disodium;3-carboxy-1-[(3-carboxy-2-oxidonaphthalen-1-yl)methyl]naphthalen-2-olate |

InChI |

InChI=1S/C23H16O6.Na/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;/h1-10,24-25H,11H2,(H,26,27)(H,28,29); |

InChI 键 |

MQIPLTYHZCWJRA-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O.[Na+] |

手性 SMILES |

C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)[O-])O)O)C(=O)[O-].[Na+].[Na+] |

规范 SMILES |

C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O.[Na] |

相关CAS编号 |

7681-47-2 |

同义词 |

4,4'-Methylenebis(3-hydroxy-2-naphthalenecarboxylic acid) disodium salt |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。